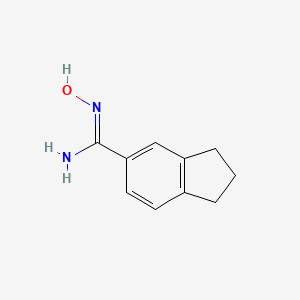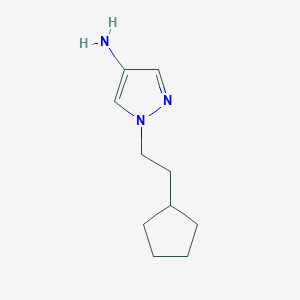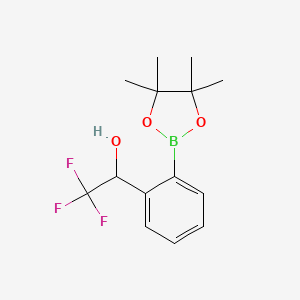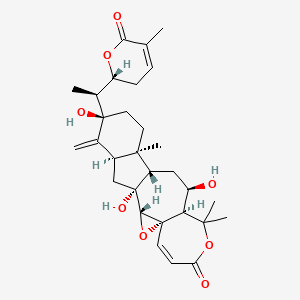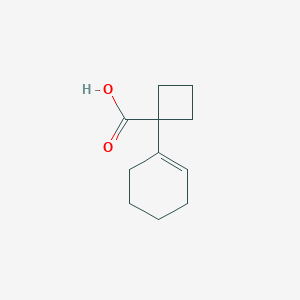
1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound features a cyclohexene ring fused to a cyclobutane ring with a carboxylic acid functional group attached to the cyclobutane ring. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with cyclobutanone in the presence of a strong acid catalyst to form the desired product . The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclohex-1-en-1-ylcyclobutanone
Reduction: 1-(Cyclohex-1-en-1-yl)cyclobutanol
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Cyclohex-1-en-1-yl)cyclobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
1-(Cyclohex-1-en-1-yl)cyclobutanone: Similar structure but with a ketone group instead of a carboxylic acid.
N-(Cyclohex-1-en-1-yl)pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutane ring.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h5H,1-4,6-8H2,(H,12,13) |
Clé InChI |
GNBNQNXOQRQDLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)

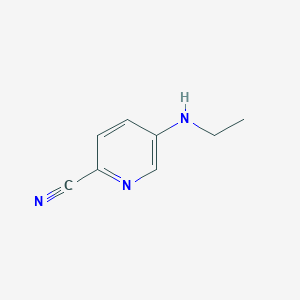
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
